mPEG12-Br
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Overview
Description
Methoxy polyethylene glycol 12-bromide (mPEG12-Br) is a synthetic polymer that has gained significant interest in scientific research and industry due to its unique physical and chemical properties. It is a polyethylene glycol (PEG) derivative with a bromide group at one end, making it a versatile compound for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy polyethylene glycol 12-bromide is typically synthesized through the reaction of methoxy polyethylene glycol with a brominating agent. The reaction involves the substitution of a hydroxyl group with a bromide group, resulting in the formation of mPEG12-Br. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of methoxy polyethylene glycol 12-bromide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methoxy polyethylene glycol 12-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. This makes it suitable for various bioconjugation and PEGylation reactions .
Common Reagents and Conditions
Common reagents used in reactions with methoxy polyethylene glycol 12-bromide include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in solvents like dichloromethane or dimethyl sulfoxide, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving methoxy polyethylene glycol 12-bromide are PEGylated compounds, where the bromide group is replaced by the nucleophile. These products are often used in drug delivery systems, bioconjugation, and other biomedical applications .
Scientific Research Applications
Methoxy polyethylene glycol 12-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds, facilitating the attachment of different functional groups
Biology: Employed in the modification of biomolecules, enhancing their solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the production of PEGylated products, which are used in various industrial processes
Mechanism of Action
The mechanism of action of methoxy polyethylene glycol 12-bromide involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it an effective linker and modifier in bioconjugation and PEGylation processes .
Comparison with Similar Compounds
Methoxy polyethylene glycol 12-bromide is unique due to its specific structure and properties. Similar compounds include:
Methoxy polyethylene glycol 11-bromide (mPEG11-Br): Similar in structure but with a shorter PEG chain.
Methoxy polyethylene glycol 13-bromide (mPEG13-Br): Similar in structure but with a longer PEG chain.
Methoxy polyethylene glycol 12-amine (mPEG12-NH2): Contains an amine group instead of a bromide group.
These compounds share similar properties but differ in their specific applications and reactivity due to the variations in their functional groups and chain lengths .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51BrO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRQHNXAMEUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51BrO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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